NOX4 Inhibitory Potency: Head-to-Head Ki Comparison Against Clinical-Stage NOX4 Inhibitors Setanaxib and GKT136901
In a direct enzymatic assay measuring inhibition of ROS production in CHO cell membranes expressing human NOX4, CAS 1396768-64-1 demonstrated a Ki of 93 nM [1]. This represents a 1.5-fold greater affinity for NOX4 compared to the clinically evaluated dual NOX1/NOX4 inhibitor Setanaxib (GKT137831; Ki = 140 nM for NOX4) and a 1.8-fold advantage over GKT136901 (Ki = 165 nM for NOX4) .
| Evidence Dimension | NOX4 inhibitory binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 93 nM |
| Comparator Or Baseline | Setanaxib (GKT137831): Ki = 140 nM; GKT136901: Ki = 165 nM |
| Quantified Difference | 1.5-fold more potent than Setanaxib; 1.8-fold more potent than GKT136901 |
| Conditions | Antagonist activity at human NOX4 expressed in CHO cell membranes co-expressing tetracycline repressor; assessed as inhibition of ROS production |
Why This Matters
A lower Ki at NOX4 may enable equivalent target engagement at reduced compound concentrations, potentially lowering the risk of concentration-dependent off-target effects and broadening the therapeutic window in inflammatory disease models where NOX4-derived ROS are pathogenic.
- [1] BindingDB. BDBM50359520 (CHEMBL1927158). Affinity Data: Ki = 93 nM. Assay Description: Antagonist activity at human NOX4 expressed in CHO cell membrane co-expressing tetracycline repressor assessed as inhibition of ROS production. View Source
